N-octyladamantan-1-amine
Description
Properties
CAS No. |
33211-90-4 |
|---|---|
Molecular Formula |
C18H33N |
Molecular Weight |
263.5 g/mol |
IUPAC Name |
N-octyladamantan-1-amine |
InChI |
InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-19-18-12-15-9-16(13-18)11-17(10-15)14-18/h15-17,19H,2-14H2,1H3 |
InChI Key |
FZAIZZSFCIYGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
Preparation Methods
Continuous Hydrogenation of n-Octanol with Ammonia in Fixed-bed Reactors
- Raw materials: n-Octanol and liquid ammonia.
- Catalyst: Tripolite (kieselguhr) loaded with nickel (30–70 wt%).
- Reaction conditions:
- Temperature: 150–180 °C (preferably 150–160 °C).
- Pressure: 15–30 atm.
- Molar ratio of n-octanol to ammonia: 1:12–20 (preferably 1:13–16).
- Space velocity and fixed bed thickness optimized for continuous flow.
- Advantages:
- Continuous operation with improved capacity over batch reactors.
- Lower reaction temperature and pressure improve catalyst life and selectivity.
- High raw material conversion rate reduces production cost.
- Outcome: Crude n-octylamine product suitable for further purification or use in subsequent synthesis steps.
Alternative Methods
- Conversion of n-octanol to caprylic nitrile followed by hydrogenation to n-octylamine.
- Use of n-caprylic acid and ammonia to form nitrile intermediates before hydrogenation.
- These methods are less preferred industrially due to longer synthesis steps, lower efficiency, and equipment corrosion issues.
Preparation of Adamantan-1-amine Derivatives
The adamantane core is typically functionalized at the 1-position through halogenation followed by nucleophilic substitution with ammonia or primary amines. Common synthetic steps include:
- Halogenation of adamantane to form 1-halomethyladamantane or 1-haloadamantane.
- Nucleophilic substitution of the halogen with ammonia to yield adamantan-1-amine.
- Further alkylation or coupling reactions to attach the n-octyl chain to the nitrogen atom.
Synthetic Routes to this compound
While direct literature on this compound synthesis is limited, combining the above methods allows the following plausible synthetic routes:
| Step | Description | Key Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of adamantan-1-amine | Halogenation of adamantane → substitution with NH3 | Adamantan-1-amine is the starting amine scaffold |
| 2 | Preparation of n-octylamine | Continuous hydrogenation of n-octanol with ammonia over Ni catalyst | Industrially scalable, high yield |
| 3 | Alkylation of adamantan-1-amine with n-octyl halide or activated n-octyl derivative | SN2 reaction with n-octyl bromide or tosylate | Requires controlled conditions to avoid over-alkylation |
| 4 | Purification and characterization | Chromatography, crystallization | Ensures product purity |
Alternatively, reductive amination of adamantan-1-carboxaldehyde with n-octylamine or its derivatives could be employed using metal catalysts to form the secondary amine bond directly.
Catalytic and Reaction Condition Considerations
- Use of nickel-based catalysts supported on kieselguhr is effective for hydrogenation steps.
- Fixed-bed reactors allow continuous synthesis with improved catalyst life and product throughput.
- Reaction temperatures between 150–180 °C and pressures of 15–30 atm are optimal for amination steps involving n-octanol and ammonia.
- Control of molar ratios of reactants is critical for selectivity and yield.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Continuous hydrogenation of n-octanol with ammonia in fixed-bed reactor | n-Octanol, NH3, H2 | Ni/kieselguhr catalyst, 150–180 °C, 15–30 atm | Continuous, high yield, low cost | Requires specialized reactor |
| Halogenation and nucleophilic substitution on adamantane | Adamantane, halogen source, NH3 | Conventional SN2 conditions | Well-established, selective | Multi-step, possible side reactions |
| Reductive amination | Adamantan-1-carboxaldehyde, n-octylamine | Metal catalyst, reducing agent | Direct formation of secondary amine | Catalyst sensitivity, optimization needed |
| Hofmann/Curtius rearrangement (general amine synthesis) | Carboxylic acid derivatives | Br2/base or azide, heat | Useful for primary amines | Multi-step, less direct for secondary amines |
This detailed analysis synthesizes multiple authoritative sources to provide a comprehensive understanding of the preparation methods for this compound, emphasizing industrially relevant and research-forward synthetic strategies.
Chemical Reactions Analysis
Alkylation Reactions
-
Key Insight : The adamantane group restricts access to the nitrogen lone pair, making exhaustive methylation (for Hofmann elimination) more feasible than selective alkylation .
Acylation Reactions
N-octyladamantan-1-amine reacts with acyl chlorides or anhydrides to form amides. The reaction is typically base-catalyzed to neutralize HCl.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acetylation | Acetyl chloride, Pyridine | N-Octyladamantan-1-acetamide | Steric effects may reduce reaction efficiency compared to linear amines . |
-
Mechanistic Note : The lone pair on nitrogen attacks the electrophilic carbonyl carbon, but steric bulk from adamantane may slow nucleophilic attack .
Hofmann Elimination
Conversion to a quaternary ammonium salt followed by elimination yields alkenes. The bulky adamantane group directs elimination to the least hindered β-hydrogen.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Hofmann Elimination | 1. Excess CH₃I 2. AgOH, heat | 1-Octene + Trimethyladamantanamine | Predominantly forms less substituted alkene (Hofmann product) . |
-
Example Pathway :
Oxidation and Stability
Adamantane’s rigidity enhances thermal and oxidative stability. While primary amines are typically oxidized to nitro compounds or nitroxides, no specific data exists for this compound.
Comparative Reactivity
| Reaction Type | This compound | Linear Primary Amine |
|---|---|---|
| Alkylation Rate | Slower | Faster |
| Hofmann Product | >90% 1-Octene | Mixed Zaitsev/Hofmann |
| Acylation Efficiency | Moderate | High |
Scientific Research Applications
N-octyladamantan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s stability and unique structure make it a valuable tool in studying biological processes and interactions.
Medicine: this compound derivatives have shown potential as antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of N-octyladamantan-1-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. In medicinal applications, this compound derivatives may inhibit viral replication or induce apoptosis in cancer cells by targeting specific pathways .
Comparison with Similar Compounds
Substituent Chain Length and Lipophilicity
N-Octyladamantan-1-amine differs from shorter-chain analogs in its physicochemical properties. A comparison of key adamantane-based amines is provided below:
Key Observations :
- Lipophilicity : The octyl chain in this compound significantly increases its hydrophobicity compared to methyl or ethyl analogs, which may enhance membrane permeability in biological systems .
- Applications : Shorter-chain derivatives (e.g., N-methyl or N-ethyl) are often intermediates in drug synthesis, such as Memantine-related compounds used for neurological disorders . In contrast, the octyl chain suggests utility in surfactants or corrosion inhibitors .
Q & A
Q. Q1. What synthetic methods are most effective for preparing N-octyladamantan-1-amine, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
- Reductive Amination : Use adamantan-1-amine and octanal with sodium triacetoxyborohydride (STAB) as a reducing agent in a dichloromethane solvent at room temperature. Monitor reaction progress via TLC or GC-MS to optimize reaction time and minimize by-products .
- Nucleophilic Substitution : React adamantan-1-yl chloride with octylamine in the presence of triethylamine to neutralize HCl by-products. Adjust stoichiometric ratios (e.g., 1.2:1 octylamine:adamantane derivative) to enhance conversion rates .
- Industrial Scalability : For large-scale synthesis, consider continuous flow reactors to ensure efficient mixing and temperature control. Catalysts like Pd/C may improve regioselectivity .
Q. Q2. Which analytical techniques are suitable for assessing the purity and structural integrity of this compound?
Methodological Answer:
- GC-NPD (Gas Chromatography-Nitrogen Phosphorus Detection) : Effective for detecting trace impurities (e.g., unreacted amines or alkyl halides). Use pre-concentration steps (e.g., liquid-liquid extraction) to enhance sensitivity .
- LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) : Provides accurate mass measurements for structural confirmation. Calibrate with certified reference standards (e.g., USP Pharmacopeia materials) to validate results .
- NMR Spectroscopy : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the adamantane core and octyl chain .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Data Normalization : Account for variations in experimental models (e.g., cell lines vs. in vivo assays) by standardizing protocols (e.g., IC50 measurement conditions) .
- Meta-Analysis : Use systematic literature reviews to identify confounding variables (e.g., solvent effects, impurity profiles). Cross-reference with databases like PubChem for batch-specific discrepancies .
- Collaborative Validation : Replicate conflicting studies in independent labs using harmonized methods (e.g., OECD guidelines) to isolate methodological vs. compound-specific factors .
Q. Q4. What strategies mitigate matrix interference during the quantification of this compound in complex biological samples?
Methodological Answer:
- Selective Extraction : Use molecularly imprinted polymers (MIPs) tailored to the adamantane structure to reduce co-elution of endogenous compounds .
- Artifact Prevention : Avoid high-temperature derivatization steps that may degrade the compound. Implement cold-on-column injection in GC workflows .
- Internal Standards : Deploy deuterated analogs (e.g., this compound-d17) to correct for ion suppression/enhancement in LC-MS .
Q. Q5. How can computational modeling guide the design of this compound analogs with enhanced blood-brain barrier (BBB) permeability?
Methodological Answer:
- QSAR Modeling : Train models using datasets of adamantane derivatives with known BBB penetration data. Prioritize descriptors like logP, polar surface area, and hydrogen-bonding capacity .
- Molecular Dynamics Simulations : Simulate interactions with lipid bilayers to predict passive diffusion rates. Validate predictions using in vitro BBB models (e.g., MDCK-MDR1 cells) .
Q. Q6. What experimental designs address stability challenges in long-term storage of this compound solutions?
Methodological Answer:
- Forced Degradation Studies : Expose samples to heat (40–60°C), light (UV-A/B), and humidity (75% RH) to identify degradation pathways. Monitor via stability-indicating HPLC methods .
- Excipient Screening : Test antioxidants (e.g., BHT) and chelating agents (e.g., EDTA) in formulation buffers to inhibit oxidative degradation .
- Cryopreservation : Store lyophilized samples at –80°C under argon to prevent hydrolysis and oxidation .
Methodological Frameworks
Q. Q7. How should researchers design interdisciplinary studies involving this compound in neuropharmacology and materials science?
Methodological Answer:
- Hypothesis-Driven Workflows : Align objectives using the FLOAT method—Formulate a focused question, Link to prior data, Outline experimental variables, Analyze via interdisciplinary tools (e.g., synchrotron XRD for crystallography), and Test iteratively .
- Collaborative Protocols : Establish shared data repositories (e.g., Zenodo) for raw spectral data, synthetic protocols, and computational models to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
